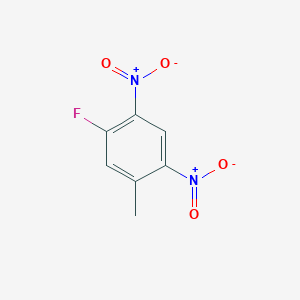

2,4-Dinitro-5-fluorotoluene

Description

The exact mass of the compound 1-Fluoro-5-methyl-2,4-dinitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIMRMOSIVTUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334433 | |

| Record name | 1-fluoro-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-01-9 | |

| Record name | 1-fluoro-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FLUORO-5-METHYL-2,4-DINITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitro-5-fluorotoluene (CAS 349-01-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitro-5-fluorotoluene, with the CAS number 349-01-9, is a substituted aromatic nitro compound. Structurally, it is a toluene molecule functionalized with two nitro groups and a fluorine atom. This compound is of significant interest to researchers and synthetic chemists as a versatile building block, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom and nitro groups on the aromatic ring imparts unique chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the two nitro groups makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the construction of diverse molecular scaffolds.

This guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, its key chemical reactions, and its potential applications in drug discovery and development.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 349-01-9 | [1] |

| Molecular Formula | C₇H₅FN₂O₄ | [1] |

| Molecular Weight | 200.12 g/mol | [1] |

| Appearance | Pale lemon crystalline powder | [1] |

| Melting Point | 82 °C | [1] |

| Boiling Point | 129-130.5 °C (at 0.5 Torr) | [1] |

| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [1] |

| Purity | Typically ≥98% |

Spectroscopic Data (Predicted)

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from analogous compounds such as 2-fluoro-5-nitrotoluene, 2,4-dinitrofluorobenzene, and 2,4-dinitrotoluene.[2][3][4][5]

| Spectroscopy | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | Aromatic protons (2H) would appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to coupling with each other and the fluorine atom. The methyl group protons (3H) would appear as a singlet or a closely spaced doublet (due to long-range coupling with fluorine) in the upfield region (δ 2.4-2.7 ppm). |

| ¹³C NMR | Aromatic carbons would show multiple signals in the range of δ 110-150 ppm. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. Carbons attached to the nitro groups would be significantly deshielded and appear further downfield. The methyl carbon would appear at approximately δ 15-20 ppm. |

| FT-IR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) are expected around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-F stretching vibrations would be observed in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 200.12. Common fragmentation patterns would involve the loss of nitro groups (NO₂) and other small fragments. |

Synthesis of this compound

Proposed Experimental Protocol

Reaction: Dinitration of 3-Fluorotoluene

Reagents:

-

3-Fluorotoluene

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C to create the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, add 3-fluorotoluene dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C.

-

After the addition is complete, continue stirring the mixture at the same temperature for another 2-3 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the completion of the dinitration.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow solid precipitate of this compound should form.

-

Filter the crude product using vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

The purified product should be dried in a vacuum desiccator.

Work-up and Purification:

-

Alternatively, after pouring onto ice, the product can be extracted with an organic solvent like dichloromethane.

-

The organic layer should be washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the fluorine atom on an electron-deficient aromatic ring. The two strongly electron-withdrawing nitro groups activate the ring towards nucleophilic aromatic substitution (SNAr).[8] The fluorine atom is an excellent leaving group in such reactions.

This reactivity makes this compound a valuable intermediate for introducing the 2,4-dinitro-5-methylphenyl moiety into various molecules.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is the displacement of the fluoride ion by a wide range of nucleophiles. This includes:

-

Amines (aliphatic and aromatic): Reaction with primary or secondary amines yields N-substituted 2,4-dinitro-5-methylanilines. This is a common strategy for building complex molecular scaffolds.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the fluorine to form ethers.

-

Thiols: Thiolates react to form thioethers.

The general workflow for an SNAr reaction is depicted below.

Caption: General workflow for SNAr reactions using this compound.

Potential Applications in Drug Discovery

While there are no widely marketed drugs that explicitly list this compound as a direct precursor, its structural motifs are highly relevant in medicinal chemistry. The strategic incorporation of fluorine and nitro groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[9][10]

-

Kinase Inhibitors: The dinitrophenyl group is a known pharmacophore in some kinase inhibitors.[11][12] The ability to attach this group to various amine-containing scaffolds via the SNAr reaction makes this compound a potentially useful building block for generating libraries of candidate kinase inhibitors for screening.[13] The subsequent reduction of the nitro groups to amines provides further opportunities for chemical modification.

-

Agrochemicals: Fluorinated and nitrated aromatic compounds are common intermediates in the synthesis of pesticides and herbicides.[10][14] The reactivity of this compound makes it a candidate for the synthesis of new agrochemicals.

-

Precursor to other Intermediates: The nitro groups can be selectively reduced to amino groups, which can then be further functionalized. For example, reduction of one or both nitro groups opens up possibilities for amide bond formation, diazotization, and other transformations common in pharmaceutical synthesis.

Safety Information

This compound should be handled with care in a laboratory setting, following standard safety protocols for hazardous chemicals.

| Safety Information | Details | Reference(s) |

| Signal Word | Warning | [15] |

| Pictograms | GHS07 (Exclamation Mark) | [15] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [15] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] |

It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. Its key feature is the activated fluorine atom, which readily undergoes nucleophilic aromatic substitution, allowing for the straightforward introduction of the dinitromethylphenyl group into a variety of molecular structures. While its direct application in marketed pharmaceuticals is not widely documented, its utility as a building block for creating libraries of compounds for drug discovery, particularly in the area of kinase inhibitors, is substantial. The information provided in this guide serves as a foundational resource for researchers and scientists looking to utilize this compound in their synthetic endeavors.

References

- 1. This compound CAS#: 349-01-9 [m.chemicalbook.com]

- 2. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum [chemicalbook.com]

- 3. 2,4-Dinitrofluorobenzene(70-34-8) 1H NMR spectrum [chemicalbook.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. spectrabase.com [spectrabase.com]

- 6. prepchem.com [prepchem.com]

- 7. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitro-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitro-5-fluorotoluene is a significant chemical intermediate in the synthesis of various organic compounds. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical structure, physical characteristics, and available safety information. Due to the limited availability of public domain experimental data, this guide also presents predictive analyses based on structurally related compounds and outlines general experimental protocols for its synthesis and characterization.

Introduction

This compound, with the CAS number 349-01-9, is an aromatic organic compound characterized by a toluene backbone substituted with two nitro groups and a fluorine atom. Its chemical structure suggests its utility as a versatile building block in organic synthesis, particularly in the introduction of the dinitro-fluorotoluene moiety into larger molecules. This guide aims to consolidate the available information on its physicochemical properties to support its application in laboratory and industrial settings.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FN₂O₄ | [1] |

| Molecular Weight | 200.12 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [2] |

| Melting Point | 82 °C | [1] |

| Boiling Point | 129-130.5 °C at 0.5 Torr | [1] |

| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [1] |

| Purity | ≥98.0% to 99% | [2][3] |

Experimental Protocols

Synthesis: Nitration of 3-Fluorotoluene

A plausible synthetic route to this compound is the nitration of 3-fluorotoluene. The fluorine atom and the methyl group are ortho, para-directing; however, the steric hindrance from the methyl group might influence the regioselectivity of the nitration.

Reaction Scheme:

Proposed Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 2.5 equivalents of concentrated nitric acid to 5 equivalents of concentrated sulfuric acid, while maintaining the temperature below 10 °C using an ice bath.

-

Once the nitrating mixture is prepared and cooled, slowly add 1 equivalent of 3-fluorotoluene dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 20 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

The precipitated solid product, this compound, is then collected by vacuum filtration.

-

Wash the crude product with cold water until the washings are neutral to pH paper.

-

The crude product can be purified by recrystallization.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Proposed Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Spectral Analysis (Predictive)

As experimental spectra for this compound are not publicly available, this section provides a predictive analysis based on the spectra of structurally similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display two doublets, characteristic of a di-substituted aromatic ring, with coupling constants influenced by the fluorine atom. The methyl protons would appear as a singlet in the upfield region (around 2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would exhibit signals for the seven carbon atoms in the molecule. The carbon atoms attached to the nitro groups would be significantly downfield. The carbon atom bonded to the fluorine atom would show a characteristic large one-bond C-F coupling constant.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is expected to show strong absorption bands characteristic of the nitro groups (NO₂) at approximately 1530-1550 cm⁻¹ (asymmetric stretching) and 1340-1360 cm⁻¹ (symmetric stretching). A C-F stretching vibration should be observable in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (200.12). Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and potentially other fragments.

Safety Information

Based on the available safety data for dinitroaromatic compounds, this compound should be handled with care. It is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined basic physicochemical properties. While detailed experimental data, particularly spectroscopic information, is not extensively available in the public domain, this guide provides a solid foundation for its handling, synthesis, and characterization based on established chemical principles and data from analogous compounds. Further research to fully elucidate its properties and reactivity is encouraged to expand its applications in organic synthesis and drug development.

References

Synthesis of 2,4-Dinitro-5-fluorotoluene from 3-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dinitro-5-fluorotoluene from 3-fluorotoluene. Due to the limited availability of direct experimental protocols for this specific transformation in publicly accessible literature, this document outlines a plausible synthetic route based on established principles of electrophilic aromatic substitution and analogous dinitration reactions of substituted benzenes. The provided experimental protocol is a representative procedure adapted from similar reactions and should be considered a starting point for optimization in a laboratory setting.

Reaction Overview and Strategy

The synthesis of this compound from 3-fluorotoluene is an electrophilic aromatic substitution reaction, specifically a dinitration. The reaction involves the introduction of two nitro groups (-NO₂) onto the aromatic ring of 3-fluorotoluene.

The directing effects of the substituents on the aromatic ring of 3-fluorotoluene—the methyl group (-CH₃) and the fluorine atom (-F)—are crucial in determining the regioselectivity of the nitration. Both the methyl group and the fluorine atom are ortho, para-directing activators. In 3-fluorotoluene, the positions ortho and para to the methyl group are 2, 4, and 6. Similarly, the positions ortho and para to the fluorine atom are 2, 4, and 6. Consequently, these positions are activated towards electrophilic attack.

The synthesis is proposed to proceed in a two-step manner: a mononitration followed by a second nitration. The initial mononitration of 3-fluorotoluene is expected to yield a mixture of isomers, primarily 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene.[1][2][3] Subsequent nitration of the most likely intermediate under more forcing conditions will lead to the desired this compound.

Experimental Protocol

Disclaimer: This protocol is a proposed method based on analogous reactions and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any experimental work.

Materials:

-

3-Fluorotoluene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Mononitration of 3-Fluorotoluene

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 10 g of 3-fluorotoluene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the 3-fluorotoluene/sulfuric acid mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mononitrated product.

Step 2: Dinitration to this compound

-

To the crude mononitrated product from Step 1, add 30 mL of concentrated sulfuric acid and cool the mixture to 0-5 °C.

-

Prepare a fresh nitrating mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the cooled solution of the mononitrated product, maintaining the temperature below 10 °C.

-

After the addition, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data

Due to the lack of specific literature data for the dinitration of 3-fluorotoluene, the following table presents expected yields and conditions based on the mononitration of 3-fluorotoluene and dinitration of analogous compounds. These values should be considered estimates and will require experimental validation.

| Parameter | Mononitration | Dinitration |

| Reactants | 3-Fluorotoluene, HNO₃, H₂SO₄ | Mononitro-3-fluorotoluene, HNO₃, H₂SO₄ |

| Temperature | 0-10 °C | 80-90 °C |

| Reaction Time | 2-3 hours | 2-4 hours |

| Expected Yield | 70-80% (mixture of isomers) | 50-60% (from mononitrated intermediate) |

| Catalyst | Sulfuric Acid | Sulfuric Acid |

Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the two-step synthesis.

Safety Considerations

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate gloves, safety goggles, and a lab coat.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control is critical to prevent runaway reactions.

-

Nitrated Products: Nitroaromatic compounds are often toxic and may be explosive. Handle the product with care and avoid ignition sources.

-

Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

This guide provides a foundational understanding of the synthesis of this compound. Further research and development are necessary to establish a fully optimized and validated experimental protocol.

References

An In-depth Technical Guide to 2,4-Dinitro-5-fluorotoluene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitro-5-fluorotoluene, a valuable fluorinated aromatic compound. The document details its molecular structure, chemical formula, and physical properties. A representative experimental protocol for its synthesis via the dinitration of 3-fluorotoluene is presented. Furthermore, this guide discusses its potential applications as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. While experimental spectroscopic data is not widely available, this guide provides an analysis of expected spectral characteristics based on related compounds.

Molecular Structure and Chemical Formula

This compound, with the molecular formula C₇H₅FN₂O₄ , is an aromatic compound featuring a toluene backbone substituted with two nitro groups (-NO₂) and a fluorine atom (-F).[1][2] The IUPAC name for this compound is 1-fluoro-5-methyl-2,4-dinitrobenzene .[2] The fluorine atom is located at position 5, the methyl group at position 1, and the nitro groups at positions 2 and 4 of the benzene ring.

The presence of the electron-withdrawing nitro groups and the fluorine atom significantly influences the electronic properties of the aromatic ring, making it a useful intermediate in various chemical reactions.

Physicochemical Properties

This compound is a light yellow crystalline solid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FN₂O₄ | [1][2] |

| Molecular Weight | 200.12 g/mol | [1][2] |

| CAS Number | 349-01-9 | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 82 °C | [1] |

| Boiling Point | 319 °C at 760 mmHg | |

| 129-130.5 °C at 0.5 Torr | [1] | |

| Density (predicted) | 1.497 ± 0.06 g/cm³ | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the dinitration of 3-fluorotoluene. This electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then reacts with the aromatic ring. The directing effects of the methyl group (ortho, para-directing) and the fluorine atom (ortho, para-directing and deactivating) guide the position of the nitro groups.

Experimental Protocol: Dinitration of 3-Fluorotoluene

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the nitration of fluorotoluenes.[3][4]

Materials:

-

3-Fluorotoluene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a calculated molar excess of concentrated nitric acid. Cool the dropping funnel in an ice bath to 0-5 °C. Slowly, and with continuous swirling, add a molar equivalent of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool to 0-5 °C.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-fluorotoluene in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the solution of 3-fluorotoluene, maintaining the reaction temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a light yellow crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted/Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (δ 7.5-9.0 ppm), likely appearing as doublets or doublets of doublets due to coupling with the fluorine atom and adjacent protons. - Methyl Protons: A singlet in the aliphatic region (δ 2.5-3.0 ppm). |

| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. The carbons attached to the nitro groups will be significantly deshielded. - Methyl Carbon: A single signal in the aliphatic region (δ 15-25 ppm). |

| FTIR (cm⁻¹) | - Aromatic C-H stretch: ~3100-3000 - Asymmetric NO₂ stretch: ~1550-1520 - Symmetric NO₂ stretch: ~1350-1320 - C-F stretch: ~1250-1150 - C-N stretch: ~850-820 |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 200. - Fragmentation: Expect losses of NO₂, NO, and other characteristic fragments of nitroaromatic compounds. |

Applications in Research and Development

This compound serves as a valuable chemical intermediate and building block in organic synthesis. The presence of multiple functional groups—a fluorine atom and two nitro groups—on a toluene scaffold provides several handles for further chemical transformations.

Role in Medicinal Chemistry and Drug Development

Fluorinated organic compounds are of significant interest in drug discovery and development.[5] The introduction of fluorine atoms into a drug candidate can enhance its metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can facilitate passage through cell membranes.[5]

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are relevant to the synthesis of bioactive molecules. The nitro groups can be readily reduced to amino groups, which are versatile functionalities for the construction of a wide range of heterocyclic compounds and other complex molecular architectures. The fluorine atom can be retained in the final molecule to impart favorable pharmacokinetic properties.

Synthetic Utility

The dinitrophenyl moiety is a classic electrophilic aromatic system that can undergo nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile displaces one of the nitro groups or the fluorine atom, depending on the reaction conditions and the nature of the nucleophile. The nitro groups can also be selectively reduced to an amine, which can then be further functionalized. This versatility makes this compound a useful starting material for the synthesis of a variety of substituted aromatic compounds.

Logical Relationships in Synthetic Strategy

The synthesis of complex molecules often involves a series of strategic steps. The use of this compound as a building block exemplifies this.

Caption: Potential synthetic pathways from this compound.

References

- 1. This compound CAS#: 349-01-9 [chemicalbook.com]

- 2. 1-Fluoro-5-methyl-2,4-dinitrobenzene | C7H5FN2O4 | CID 520705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dinitro-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Dinitro-5-fluorotoluene (CAS No: 349-01-9). Due to the limited availability of publicly accessible, experimentally derived spectra for this specific compound, this document focuses on the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Detailed experimental protocols for acquiring this data for a solid organic compound are also provided, along with a visual representation of the molecule's structure and its predicted spectroscopic correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the nitro, fluoro, and methyl substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃, relative to TMS)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 8.5 - 8.7 | d | J(H-3, F-5) ≈ 6-8 Hz |

| H-6 | 7.8 - 8.0 | d | J(H-6, F-5) ≈ 9-11 Hz |

| CH₃ | 2.6 - 2.8 | s | - |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-CH₃) | 135 - 140 | d |

| C-2 (C-NO₂) | 148 - 152 | d |

| C-3 (C-H) | 120 - 125 | d |

| C-4 (C-NO₂) | 145 - 149 | d |

| C-5 (C-F) | 155 - 160 | d |

| C-6 (C-H) | 115 - 120 | d |

| CH₃ | 15 - 20 | s |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch (from CH₃) |

| 1600 - 1585, 1500 - 1400 | Aromatic C=C stretching |

| 1550 - 1500, 1350 - 1300 | Asymmetric and symmetric N-O stretching of NO₂ |

| 1250 - 1150 | C-N stretching |

| 1200 - 1000 | C-F stretching |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular ion) |

| 183 | [M - OH]⁺ |

| 170 | [M - NO]⁺ |

| 154 | [M - NO₂]⁺ |

| 126 | [M - NO₂ - CO]⁺ |

| 108 | [M - 2NO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Typical parameters include a 45-90° pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Solid):

-

Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. The sample is heated in a vacuum to promote vaporization.

-

Ionization:

-

Electron Ionization (EI): Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecule to lose an electron, forming a radical cation (the molecular ion), which may then undergo fragmentation.[2]

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Molecular structure of this compound with key atoms labeled for spectroscopic correlation.

References

An In-depth Technical Guide on the Solubility of 2,4-Dinitro-5-fluorotoluene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the solubility characteristics of 2,4-Dinitro-5-fluorotoluene in organic solvents. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine these parameters. It includes a detailed, generalized experimental protocol and logical diagrams to predict solubility behavior based on solvent properties.

Introduction

Qualitative Solubility Profile

Based on patent literature concerning the synthesis of fluorotoluene derivatives, this compound is subjected to extraction and recrystallization procedures that suggest its solubility in a range of organic solvents. Solvents utilized in these processes include dioxane, dimethylformamide (DMF), dimethylbenzene, ethyl acetate, diethyl ether, and n-hexane[3]. This indicates at least partial solubility in these solvents, spanning a range of polarities from the nonpolar n-hexane to the polar aprotic DMF.

The principle of "like dissolves like" suggests that this compound, a polar aromatic compound due to the presence of two nitro groups and a fluorine atom, would exhibit higher solubility in polar organic solvents. Its solubility is expected to be lower in nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath or magnetic stirrer with a hot plate

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Class A glassware (pipettes, burettes)

-

Spatula and weighing paper

-

Thermometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The excess solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker bath or on a magnetic stirrer with a temperature probe to maintain a constant, specific temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the solution to avoid precipitation or dissolution).

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the remaining solid residue of this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Analysis (preferred method):

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

From the determined concentration and the dilution factor, calculate the original concentration in the saturated solution, which represents the solubility.

-

-

Data Reporting:

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The results should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at a specified temperature.

-

Data Presentation

While quantitative data is not available from existing literature, the results from the experimental protocol described above should be compiled into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| n-Hexane | 25 | Data to be determined |

| Toluene | 25 | Data to be determined |

| Diethyl Ether | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Dimethylformamide (DMF) | 25 | Data to be determined |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected logical relationship between solvent polarity and the solubility of this compound.

Caption: Experimental workflow for determining the quantitative solubility of a solid compound.

Caption: Expected solubility of this compound based on solvent polarity.

References

An In-depth Technical Guide to the Potential Research Applications of 2,4-Dinitro-5-fluorotoluene

Disclaimer: Direct research applications of 2,4-Dinitro-5-fluorotoluene are not extensively documented in publicly available literature. This guide extrapolates its potential uses based on the well-established applications of its close structural analog, 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's Reagent. The core reactivity is expected to be similar, with the primary difference being the presence of a methyl group on the benzene ring, which may influence steric hindrance and solubility.

Introduction to this compound

This compound is an aromatic organic compound. The presence of two electron-withdrawing nitro groups (-NO₂) ortho and para to the fluorine atom makes the fluorine a good leaving group in nucleophilic aromatic substitution reactions. This high reactivity is the basis for its potential applications in biological and chemical research.

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 349-01-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅FN₂O₄ | [1][2][5] |

| Molecular Weight | 200.12 g/mol | [1][2][5] |

| Appearance | Pale lemon crystalline powder or light yellow crystal solid | [2] |

| Melting Point | 82°C | [1][5] |

| Boiling Point | 319°C at 760 mmHg | [1] |

| Density | 1.497 g/cm³ (predicted) | [1] |

| Solubility | Soluble in many organic solvents. |

Core Application: N-Terminal Amino Acid Sequencing of Proteins and Peptides

The primary and most significant potential application of this compound is in the determination of the N-terminal amino acid of proteins and peptides, analogous to Sanger's method using DNFB.[6][7][8][9]

Under mild alkaline conditions, the uncharged α-amino group of the N-terminal amino acid acts as a nucleophile and attacks the electron-deficient carbon atom of the benzene ring to which the fluorine is attached. This results in a nucleophilic aromatic substitution reaction, forming a stable dinitrophenyl (DNP) derivative of the peptide.[10][11] The subsequent acid hydrolysis of the peptide cleaves all the peptide bonds, releasing the individual amino acids. The N-terminal amino acid, however, remains covalently linked to the dinitrophenyl group as a DNP-amino acid. This DNP-amino acid is yellow-colored and can be identified by chromatography.[10]

digraph "Sanger's Reagent Reaction Mechanism" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"];

node [shape=plaintext, fontname="Arial", fontsize=12];

// Reactants

reagent [label=<

this compound

this compound

>];

peptide [label=<

Peptide (N-terminus)

Peptide (N-terminus)

>];

// Intermediate

intermediate [label=<

DNP-Peptide

DNP-Peptide

>];

// Products

dnp_aa [label=<

DNP-Amino Acid (Yellow)

DNP-Amino Acid (Yellow)

>];

free_aa [label=<

Free Amino Acids

Free Amino Acids

>];

// Edges

reagent -> intermediate [label="+ Peptide\n(mild alkaline pH)", fontcolor="#202124", color="#34A853"];

peptide -> intermediate [style=invis];

intermediate -> dnp_aa [label="Acid Hydrolysis", fontcolor="#202124", color="#EA4335"];

intermediate -> free_aa [label="Acid Hydrolysis", fontcolor="#202124", color="#EA4335"];

}

Caption: Workflow for N-terminal amino acid identification.

Other Potential Research Applications

Based on the known reactivity of DNFB, this compound could be a valuable tool in other areas of biochemical research.

This compound is expected to react with nucleophilic amino acid residues in proteins, such as lysine, cysteine, histidine, and tyrosine. This property can be exploited to study enzyme mechanisms and active sites.

-

Inhibition of Mitochondrial Cytochrome b-c1 Complex: DNFB has been shown to strongly inhibit the reductase activity of the mitochondrial cytochrome b-c1 complex by modifying amino groups and other basic nucleophilic residues.[10][12] this compound could be used in similar studies to probe the structure and function of this and other electron transport chain complexes.

-

Alteration of Fructose 1,6-diphosphatase Activity: DNFB can increase the catalytic activity of Fructose 1,6-diphosphatase and shift its optimal pH.[10] This suggests that this compound could be used as a chemical modifier to study allosteric regulation and conformational changes in enzymes.

-

Inhibition of Creatine Kinase: DNFB is a known inhibitor of the creatine kinase reaction.[13]

The reaction of this compound with the thiol group of cysteine is another potential application, analogous to DNFB.[14] This could be used to:

-

Distinguish between reduced and oxidized forms of glutathione and cysteine: By derivatizing the free thiol groups, the different redox states of these important biological molecules can be separated and quantified, for example by HPLC.[10][14]

-

Probe the environment of cysteine residues in proteins: The reactivity of a particular cysteine residue with this compound would depend on its accessibility and local environment (pKa). This can provide structural information about the protein.

DNFB is a well-known hapten used to induce contact hypersensitivity in animal models.[15][16] this compound, by covalently binding to skin proteins, could similarly be used to study the mechanisms of allergic contact dermatitis and the immune response to small molecule allergens.

Quantitative Data and Reactivity

The reactivity of this compound is expected to be comparable to that of DNFB. The reaction rate is dependent on the nucleophilicity of the amino group, which is influenced by pH. The table below summarizes the general conditions for the reaction of DNFB with amino groups.

Parameter Condition/Value Remarks Reaction pH Mildly alkaline (pH 8-9) Ensures the N-terminal α-amino group is deprotonated and thus nucleophilic.[6] Reaction Temperature Room temperature The reaction proceeds readily without heating.[10] Reaction Time Typically 1-2 hours Sufficient for complete labeling of the N-terminus.[10] Detection Wavelength ~360 nm For UV detection of DNP-derivatives.[17]

The relative reactivity of different amino groups within a protein with DNFB has been shown to be sensitive to the local environment, pH, and the presence of ligands or salts.[17] This highlights the potential of using this compound as a probe for protein structure and conformation.

Conclusion

While direct experimental data for this compound is scarce, its structural similarity to 2,4-dinitrofluorobenzene (Sanger's Reagent) strongly suggests its utility in a range of research applications. Its primary potential lies in the N-terminal sequencing of proteins and peptides. Furthermore, it holds promise as a tool for enzyme inhibition studies, the analysis of protein structure through chemical modification, the quantification of biological thiols, and as a hapten in immunological research. The presence of the methyl group may subtly alter its reactivity and solubility compared to DNFB, which could be a subject for future comparative studies. Researchers in drug development, protein chemistry, and immunology may find this compound to be a valuable chemical probe.

References

- 1. 349-01-9 | this compound [chemindex.com]

- 2. This compound CAS 349-01-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 349-01-9 [chemicalbook.com]

- 4. 349-01-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Sequencing Strategies | PPTX [slideshare.net]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of 2,4-dinitrofluorobenzene on the enzymatic properties of the b-c1 complex isolated from beef heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 15. Differential inhibition of contact sensitivity by suppressor T cells and suppressor factor induced by combined treatment with dinitrobenzenesulphonate and dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of suppressor T cells to dinitrofluorobenzene contact sensitivity by application of sensitizer through Langerhans cell-deficient skin. II. Kinetics of the induction of suppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dinitrophenylation as a probe for the determination of environments of amino groups in protein. Reactivities of individual amino groups in lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Fluorotoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on fluorotoluene derivatives. Fluorotoluenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Understanding the regioselectivity of EAS reactions on these substrates is crucial for the efficient synthesis of desired isomers. This document details the directing effects of the fluorine and methyl substituents, provides quantitative data on isomer distribution for various EAS reactions, outlines detailed experimental protocols, and presents visual diagrams of reaction pathways and workflows.

Core Principles: Directing Effects of Fluorine and Methyl Groups

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In fluorotoluene, both the fluorine atom and the methyl group influence the position of the incoming electrophile.

1.1. The Methyl Group: An Activating Ortho-, Para-Director

The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It directs incoming electrophiles to the ortho and para positions. This is due to two main electronic effects:

-

Inductive Effect (+I): The methyl group is electron-donating through the sigma bond network, pushing electron density into the aromatic ring and stabilizing the positively charged intermediate (arenium ion) formed during the reaction.

-

Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the pi system of the ring further delocalizes the positive charge of the arenium ion, with a more pronounced stabilizing effect when the charge is at the ortho and para positions.

1.2. The Fluorine Atom: A Deactivating Ortho-, Para-Director

Fluorine is an anomaly among the halogens. It is an ortho-, para-director but is considered a deactivating group, meaning it decreases the overall reaction rate compared to benzene. This is a result of a conflict between its inductive and resonance effects:

-

Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond, destabilizing the arenium ion and deactivating the ring towards electrophilic attack.

-

Resonance Effect (+M): Fluorine has lone pairs of electrons that can be donated to the pi system of the ring, stabilizing the arenium ion. This resonance effect is most effective at the ortho and para positions.

While the inductive effect of fluorine is stronger than its resonance effect, leading to overall deactivation, the resonance effect is significant enough to direct the incoming electrophile to the ortho and para positions.

Quantitative Data on Isomer Distribution

The interplay of the directing effects of the methyl and fluoro groups, along with steric considerations, determines the product isomer distribution in electrophilic aromatic substitution reactions of fluorotoluenes.

Nitration

The nitration of fluorotoluene isomers has been studied using solid acid catalysts with 70% nitric acid. The following table summarizes the conversion and selectivity of the major products.[2][3][4]

| Substrate | Reaction Conditions | Conversion (%) | Major Product(s) | Selectivity (%) |

| 2-Fluorotoluene | 90 °C | 55 | 2-Fluoro-5-nitrotoluene | 90 |

| 3-Fluorotoluene | 60 °C | >79 | 3-Fluoro-6-nitrotoluene3-Fluoro-4-nitrotoluene | 6730 |

| 4-Fluorotoluene | Not specified | 53 | 4-Fluoro-α-nitrotoluene (side-chain nitration) | 59 |

Halogenation

| Substrate | Reagents | Major Products | Isomer Ratio |

| 4-Fluorotoluene | Br₂, I₂, Fe, glacial acetic acid | 3-Bromo-4-fluorotoluene2-Bromo-4-fluorotoluene | up to 70:30 |

For other isomers, the product distribution can be predicted based on the directing effects. In 2-fluorotoluene, substitution is expected to be favored at the 5-position (para to fluorine) and the 3-position (ortho to the methyl group). In 3-fluorotoluene, the 4- and 6-positions are activated by both groups.

Sulfonation

Specific quantitative data for the sulfonation of fluorotoluene isomers is scarce. The reaction is generally carried out using concentrated or fuming sulfuric acid. The directing effects of the substituents would predict the major products as follows:

-

2-Fluorotoluene: 2-Fluoro-5-toluenesulfonic acid and 2-fluoro-3-toluenesulfonic acid.

-

3-Fluorotoluene: 3-Fluoro-4-toluenesulfonic acid and 3-fluoro-6-toluenesulfonic acid.

-

4-Fluorotoluene: 4-Fluoro-2-toluenesulfonic acid and 4-fluoro-3-toluenesulfonic acid.

Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation reactions are important for forming carbon-carbon bonds with the aromatic ring.[5][6]

2.4.1. Friedel-Crafts Acylation

While specific quantitative data is limited, the major products of Friedel-Crafts acylation of fluorotoluenes can be predicted. The acyl group is introduced primarily at the positions most activated by the methyl group and least sterically hindered.

| Substrate | Predicted Major Acylation Product(s) |

| 2-Fluorotoluene | 2-Fluoro-5-acyltoluene |

| 3-Fluorotoluene | 3-Fluoro-4-acyltoluene and 3-Fluoro-6-acyltoluene |

| 4-Fluorotoluene | 4-Fluoro-2-acyltoluene |

2.4.2. Friedel-Crafts Alkylation

Quantitative data on the Friedel-Crafts alkylation of fluorotoluenes is not widely reported. The reaction is prone to polyalkylation and carbocation rearrangements, which can lead to complex product mixtures. The regioselectivity is governed by the same principles as acylation, with a preference for substitution at the positions activated by the methyl group.

Experimental Protocols

The following are representative experimental protocols for key electrophilic aromatic substitution reactions on fluorotoluene derivatives. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Nitration of 2-Fluorotoluene

This protocol is adapted from the synthesis of related nitroaromatic compounds.[7]

Materials:

-

2-Fluorotoluene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-fluorotoluene in an ice-water bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio with respect to the substrate) dropwise to the stirred 2-fluorotoluene, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The product can be purified by column chromatography or recrystallization.

Bromination of 4-Fluorotoluene

Materials:

-

4-Fluorotoluene

-

Bromine

-

Iron filings

-

Carbon tetrachloride (or a less toxic solvent like dichloromethane)

-

Sodium thiosulfate solution

Procedure:

-

To a solution of 4-fluorotoluene in carbon tetrachloride in a flask protected from light, add a catalytic amount of iron filings.

-

Slowly add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring until the bromine color disappears.

-

Wash the reaction mixture with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, dry it over a suitable drying agent, and remove the solvent.

-

The resulting mixture of bromo-4-fluorotoluene isomers can be separated by fractional distillation or chromatography.

Sulfonation of 2-Fluorotoluene

This protocol is a general procedure for aromatic sulfonation.[8]

Materials:

-

2-Fluorotoluene

-

Fuming sulfuric acid (oleum)

-

Ice

-

Sodium chloride

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully cool 2-fluorotoluene in an ice-salt bath.

-

Slowly add fuming sulfuric acid dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product can be precipitated by adding sodium chloride (salting out).

-

Filter the precipitated sodium sulfonate salt and recrystallize from water.

Friedel-Crafts Acylation of 3-Fluorotoluene

This is a general procedure for Friedel-Crafts acylation.

Materials:

-

3-Fluorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous dichloromethane

-

Ice

-

Concentrated hydrochloric acid

Procedure:

-

In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition of acetyl chloride, add 3-fluorotoluene dropwise while maintaining the temperature at 0-5 °C.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent. The product can be purified by distillation or chromatography.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the directing effects of the substituents and a typical experimental workflow for electrophilic aromatic substitution.

Caption: Directing effects in fluorotoluene isomers.

Caption: General workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of fluorotoluene derivatives is a complex process influenced by the competing directing effects of the activating methyl group and the deactivating but ortho-, para-directing fluorine atom. While quantitative data for all types of EAS reactions on all isomers are not exhaustively available, a predictive understanding of the regioselectivity can be achieved by considering the electronic and steric factors. This guide provides a foundational understanding, quantitative data where available, and practical experimental protocols to aid researchers in the synthesis of specific fluorotoluene derivatives. Further experimental investigation is warranted to fill the gaps in the quantitative understanding of these important reactions.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

A Theoretical Investigation of 2,4-Dinitro-5-fluorotoluene: A Proposed Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitro-5-fluorotoluene (DNFT) is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and designing novel derivatives with enhanced functionalities. This whitepaper outlines a proposed theoretical study of DNFT using computational chemistry methods. While experimental data on DNFT is limited, this document serves as a technical guide for performing an in-depth in silico analysis. The proposed study will involve geometry optimization, vibrational frequency analysis, and the determination of various molecular properties using Density Functional Theory (DFT). The expected outcomes will provide valuable insights for researchers in drug discovery and materials science, guiding future experimental work.

Introduction

This compound (CAS No: 349-01-9) is a nitroaromatic compound.[1][2] The presence of two nitro groups, a fluorine atom, and a methyl group on the toluene backbone suggests a unique electronic and structural profile that could be of interest in various chemical and biological systems. Nitroaromatic compounds are known for their diverse applications, including in the synthesis of dyes, explosives, and pharmaceuticals. The fluorine substituent can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.

Currently, there is a lack of comprehensive theoretical studies on DNFT in the public domain. Computational modeling provides a powerful and cost-effective approach to predict molecular properties and reactivity, complementing experimental investigations.[3][4] A thorough theoretical analysis can elucidate the optimized molecular geometry, vibrational spectra, electronic structure, and thermodynamic properties of DNFT. This information is invaluable for understanding its potential biological activity, reactivity, and for the rational design of new compounds.

This whitepaper proposes a detailed computational workflow for the theoretical characterization of DNFT. The methodologies outlined are based on established practices in computational chemistry for the study of similar organic molecules.[5][6][7]

Proposed Computational Methodology

The theoretical investigation of DNFT will be performed using quantum chemical calculations, primarily employing Density Functional Theory (DFT). DFT has been shown to be a reliable method for studying the electronic structure and properties of organic molecules, providing a good balance between accuracy and computational cost.

Software

The calculations will be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. These programs allow for a wide range of theoretical calculations, from geometry optimization to the prediction of various spectroscopic and electronic properties.

Theoretical Method and Basis Set

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is proposed for all DFT calculations. B3LYP is a widely used functional that often provides excellent results for the structural and electronic properties of organic molecules. To ensure a high level of accuracy, the 6-311++G(d,p) basis set will be employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination of functional and basis set is well-suited for describing the electronic structure of molecules containing electronegative atoms like fluorine and oxygen.

Computational Workflow

The proposed computational workflow is as follows:

-

Geometry Optimization: The initial structure of DNFT will be built and optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

Calculation of Molecular Properties: A range of molecular properties will be calculated from the optimized geometry, including:

-

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Thermodynamic Properties: Standard enthalpy, entropy, and Gibbs free energy.

-

Spectroscopic Properties: Simulation of NMR chemical shifts.

-

The following diagram illustrates the proposed computational workflow:

Key Theoretical Analyses and Expected Data Presentation

The proposed computational study will yield a wealth of quantitative data that can be used to characterize DNFT. This data will be presented in a clear and concise manner to facilitate comparison and interpretation.

Molecular Geometry

The optimized molecular geometry will provide precise information on bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the three-dimensional structure of the molecule and can be used as a starting point for further studies, such as molecular docking.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | Value | C1-C2-C3 | Value |

| C2-N1 | Value | C2-C1-C6 | Value |

| C4-N2 | Value | C3-C4-N2 | Value |

| C5-F1 | Value | C4-C5-F1 | Value |

| C1-C7 | Value | C6-C1-C7 | Value |

| ... | ... | ... | ... |

Vibrational Analysis

The calculated vibrational frequencies will be used to assign the major vibrational modes of DNFT and to simulate its IR and Raman spectra. A comparison of the theoretical spectra with future experimental data can serve as a validation of the computational methodology.